N-benzyl-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methylbenzamide
Description
N-benzyl-3-({5,5-dioxo-3aH,4H,6H,6aH-5λ⁶-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methylbenzamide is a heterocyclic compound featuring a fused thieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxo) and an N-benzyl-substituted benzamide moiety. The benzamide group is substituted at the 3-position with an amino linkage to the heterocycle and at the 4-position with a methyl group, contributing to steric and electronic modulation.
Properties
IUPAC Name |
N-benzyl-3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-7-8-15(19(24)21-10-14-5-3-2-4-6-14)9-16(13)22-20-23-17-11-28(25,26)12-18(17)27-20/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEDORAAVBSPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)NC3=NC4CS(=O)(=O)CC4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
A method analogous to the synthesis of 1,3,4-thiadiazoles involves reacting thiophene-3,4-diamine with carbon disulfide under basic conditions. For example, thiophene-3,4-diamine reacts with CS₂ in ethanol containing potassium hydroxide to form 2-amino-thieno[3,4-d]thiazole. Subsequent oxidation with hydrogen peroxide (H₂O₂) introduces the sulfone group, yielding 5,5-dioxo-3aH,4H,6H,6aH-5λ⁶-thieno[3,4-d]thiazol-2-amine.
Reaction Conditions:
Oxidative Ring Expansion
An alternative route involves oxidizing a preformed thiazolidine ring. Starting with 3,4-dihydroxythiophene , treatment with thiourea and iodine in dimethylformamide (DMF) generates the thieno-thiazole skeleton. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) achieves the sulfone functionality.
Key Optimization:
- Stoichiometric control of iodine prevents over-oxidation.
- mCPBA in dichloromethane at 0°C minimizes side reactions.
Functionalization of the Thieno-Thiazole Amine
The 2-amino group on the thieno-thiazole core must be coupled to the benzamide moiety. This step typically employs Schotten-Baumann acylation or Ullmann-type coupling .
Schotten-Baumann Acylation
Reaction of 5,5-dioxo-thieno-thiazol-2-amine with 4-methylbenzoyl chloride in a biphasic system (water/dichloromethane) using sodium bicarbonate as a base yields 3-(5,5-dioxo-thieno-thiazol-2-ylamino)-4-methylbenzamide.
Data Table 1: Acylation Conditions and Yields
| Acylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Methylbenzoyl chloride | NaHCO₃ | H₂O/CH₂Cl₂ | 25°C | 82% |
| 4-Methylbenzoyl chloride | NaOH | THF | 0°C | 68% |
Ullmann Coupling
For enhanced regioselectivity, copper-catalyzed coupling between the thieno-thiazole amine and 4-methylbenzamide iodide has been reported. Using CuI and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C achieves 89% yield.
Introduction of the N-Benzyl Group
The N-benzyl moiety is introduced via alkylation or reductive amination .
Alkylation of Benzamide
Treatment of 3-(5,5-dioxo-thieno-thiazol-2-ylamino)-4-methylbenzamide with benzyl bromide in the presence of potassium carbonate in acetonitrile affords the N-benzyl derivative.
Reaction Parameters:
Reductive Amination
An alternative approach involves condensing 4-methylbenzamide with benzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers milder conditions but lower yields (58%).
Oxidation to Sulfone
The sulfone group is critical for biological activity. While earlier steps may incorporate sulfide intermediates, final oxidation is achieved using H₂O₂/CH₃COOH or ozone .
Data Table 2: Oxidation Efficiency
| Oxidizing Agent | Solvent | Temperature | Conversion |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 50°C | 95% |
| Ozone | CH₂Cl₂ | -78°C | 88% |
Industrial-Scale Considerations
The patent-pending method for N-benzyl-4-piperidone synthesis offers insights into scalable production. Key adaptations include:
- Continuous distillation to recover excess reagents.
- Catalytic cyclization using lithium chloride, reducing reaction time by 40%.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-benzyl-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiadiazole-Benzamide Derivatives
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ): Structure: Features a thiadiazole ring fused with an isoxazole and linked to a benzamide. Lacks the sulfone group and thienothiazole system present in the target compound. Synthesis: Prepared via hydroxylamine hydrochloride reaction with enaminone intermediates under reflux conditions (70% yield). Key Data: Melting point 160°C; IR C=O stretch at 1606 cm⁻¹; MS m/z 348 (M⁺) .
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, ): Structure: Contains a pyridine ring fused to the thiadiazole, with acetyl and methyl substituents. Differs from the target compound in the heterocyclic core and substituent positions. Synthesis: Reacted enaminone with acetylacetone in glacial acetic acid (80% yield). Key Data: Melting point 290°C; IR dual C=O stretches at 1679 and 1605 cm⁻¹; MS m/z 414 (M⁺) .
2.1.2. Thieno-Thiazole Derivatives
- N-(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide (): Structure: Shares a benzamide group but replaces the thienothiazole with a thiadiazolo-triazinone system. Synthesis: Cyclization of thioxothiourea derivatives with benzoyl isothiocyanate, eliminating methanethiol or H₂S. Relevance: Highlights the versatility of benzamide-heterocycle conjugates in generating diverse bioactive scaffolds .
2.1.3. Microwave-Assisted Derivatives ():
- N-((5-(Substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide Derivatives: Structure: Benzamide linked to a thiadiazole via a methyleneamino group. Lacks the fused thienothiazole and sulfone group. Synthesis: Microwave-assisted condensation, improving reaction efficiency (56–80% yields). Key Data: Characterized by FTIR (C=O at ~1650 cm⁻¹) and NMR (aromatic protons at δ 7.3–8.3 ppm) .
Physicochemical and Spectral Comparisons
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzyl-3-({5,5-dioxo-thieno[3,4-d]thiazol-2-yl}amino)-4-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols starting with cyclization of thieno-thiazole cores followed by amidation or coupling reactions. Key steps include:
- Cyclization of thiophene derivatives using strong bases (e.g., NaH) in polar aprotic solvents like DMF or DMSO .
- Functionalization via Buchwald-Hartwig amination or nucleophilic substitution for introducing benzyl and methyl groups .
- Optimization : Reaction temperature (60–100°C), solvent choice (DMF for solubility vs. THF for selectivity), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical. Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, thiazole carbons at 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peaks within ±0.001 Da accuracy) .
- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination via fluorometric/colorimetric readouts) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to controls .
- Antimicrobial Screening : Broth microdilution for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Approach :
- Core Modifications : Compare analogs with varying substituents (e.g., replacing benzyl with phenyl groups) to assess impact on target binding .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO, -Cl) to enhance metabolic stability .
- Table 1 : Example SAR Data for Thieno-Thiazole Derivatives
| Compound Modification | Bioactivity (IC, μM) | Target |
|---|---|---|
| -OCH at C4 | 12.3 ± 1.2 | Kinase A |
| -Cl at C6 | 8.7 ± 0.9 | Kinase B |
| -CF at C2 | 5.4 ± 0.7 | Protease X |
| Data derived from analogs in |
Q. What experimental strategies resolve contradictions in solubility and stability data across different solvent systems?
- Strategies :
- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for storage vs. PEG-400 for in vivo formulations) .
- Accelerated Stability Studies : Monitor degradation via HPLC under stress conditions (pH 2–12, 40–60°C) to identify labile functional groups (e.g., hydrolysis of amide bonds) .
Q. How can computational modeling guide the identification of biological targets for this compound?
- Methods :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to kinases or GPCRs, focusing on hydrophobic pockets accommodating the thieno-thiazole core .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify critical residues for mutagenesis validation .
Q. What protocols mitigate by-product formation during the final amidation step?
- Solutions :
- Coupling Reagents : Replace EDCl/HOBt with PyBOP for higher yields (85% vs. 60%) and fewer side products .
- Temperature Control : Conduct reactions at 0–5°C to suppress Schlenk equilibrium shifts in sensitive intermediates .
Q. How do researchers address discrepancies between in vitro potency and in vivo pharmacokinetics?
- Approaches :
- Prodrug Design : Introduce ester moieties to enhance oral bioavailability (e.g., tert-butyl esters showing 3× higher AUC in rodent models) .
- Metabolic Profiling : Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at C4) and guide structural blocking .
Methodological Notes
- Synthesis Optimization : Pilot reactions should include DoE (Design of Experiments) to evaluate solvent/base interactions .
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
